molecular formula C11H11N3O B3166164 2-(4-Methoxyphenyl)pyrimidin-4-amine CAS No. 90832-58-9

2-(4-Methoxyphenyl)pyrimidin-4-amine

Cat. No. B3166164
Key on ui cas rn: 90832-58-9
M. Wt: 201.22 g/mol
InChI Key: OZHVMLMCXPCVHW-UHFFFAOYSA-N
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Patent
US04560753

Procedure details

The above intermediate 2-(4-methoxyphenyl)-4-pyrimideneamine was prepared as follows: A slurry containing 81 g of 4-methoxybenzamidine hydrochloride, 24 g of sodium methoxide and 200 ml of methanol was stirred for 15 minutes, filtered and the filtrate concentrated in vacuo on a steam bath. To the residue was added β-ethoxyacrylonitrile (same as ethoxymethyleneacetonitrile) and the solution was heated at 100°-115° C. for 2 and 1/2 hours and poured into water. The solid was collected, washed with water, air-dried, and crystallized from ether-n-hexane to yield 85 g of 2-(4-methoxyphenyl)-4-pyrimidinamine, m.p. 102°-104° C.
Quantity
81 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([NH2:10])=[NH:9])=[CH:6][CH:5]=1.C[O-].[Na+]>CO>[CH3:2][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]2[N:10]=[C:8]([NH2:9])[CH:7]=[CH:6][N:9]=2)=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
81 g
Type
reactant
Smiles
Cl.COC1=CC=C(C(=N)N)C=C1
Name
sodium methoxide
Quantity
24 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The above intermediate 2-(4-methoxyphenyl)-4-pyrimideneamine was prepared
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo on a steam bath
ADDITION
Type
ADDITION
Details
To the residue was added β-ethoxyacrylonitrile (same as ethoxymethyleneacetonitrile)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 100°-115° C. for 2 and 1/2 hours
Duration
0.5 h
ADDITION
Type
ADDITION
Details
poured into water
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
crystallized from ether-n-hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 85 g
YIELD: CALCULATEDPERCENTYIELD 194.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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